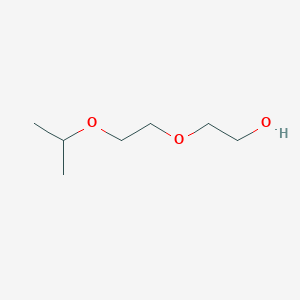![molecular formula C14H13NO3 B1619912 [(1-ナフチルアセチル)アミノ]酢酸 CAS No. 6277-60-7](/img/structure/B1619912.png)
[(1-ナフチルアセチル)アミノ]酢酸
概要
説明
[(1-Naphthylacetyl)amino]acetic acid is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a naphthyl group attached to an acetylaminoacetic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
科学的研究の応用
[(1-Naphthylacetyl)amino]acetic acid is used in various scientific research applications, including:
作用機序
Target of Action
It is known that similar compounds, such as 1-naphthaleneacetic acid, interact with various cellular components
Mode of Action
It can be inferred from related compounds that it may interact with its targets to induce certain biochemical changes
Biochemical Pathways
It is known that similar compounds can be synthesized from glycolytic and citric acid cycle intermediates . Therefore, it is possible that [(1-Naphthylacetyl)amino]acetic acid may affect these or related pathways.
Pharmacokinetics
It is known that 1-naphthaleneacetic acid, a related compound, is considered to be only slightly toxic but can be toxic to animals at higher concentrations
Result of Action
It is known that 1-naphthaleneacetic acid, a related compound, can restore the agravitropic nature of root growth in certain plant species
Action Environment
It is known that the ph can affect the action of certain compounds, including amino acids Therefore, it is possible that environmental factors such as pH could influence the action of [(1-Naphthylacetyl)amino]acetic acid
生化学分析
Biochemical Properties
[(1-Naphthylacetyl)amino]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with amino acid transporters and enzymes involved in amino acid metabolism
Cellular Effects
[(1-Naphthylacetyl)amino]acetic acid has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes modulation of calcium-permeable AMPA receptors, which play a role in synaptic plasticity and neuronal communication . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of [(1-Naphthylacetyl)amino]acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can inhibit specific enzymes involved in amino acid metabolism, leading to alterations in cellular processes and metabolic pathways. Understanding these mechanisms is crucial for developing targeted therapies and studying the compound’s effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(1-Naphthylacetyl)amino]acetic acid can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability and degradation rates are essential factors in determining its efficacy and potential applications in biochemical research. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for studying biochemical reactions and cellular physiology.
Dosage Effects in Animal Models
The effects of [(1-Naphthylacetyl)amino]acetic acid vary with different dosages in animal models . At lower doses, the compound can have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research.
Metabolic Pathways
[(1-Naphthylacetyl)amino]acetic acid is involved in various metabolic pathways, including amino acid metabolism and glycolysis The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of [(1-Naphthylacetyl)amino]acetic acid within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via amino acid transporters, leading to its accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for studying the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
[(1-Naphthylacetyl)amino]acetic acid is localized in specific subcellular compartments, where it exerts its activity and function The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Naphthylacetyl)amino]acetic acid typically involves the reaction of 1-naphthylacetic acid with an appropriate amine under controlled conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the naphthylacetic acid and the amine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of [(1-Naphthylacetyl)amino]acetic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
[(1-Naphthylacetyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Naphthyl ketones or carboxylic acids.
Reduction: Naphthyl alcohols.
Substitution: Naphthyl nitro, sulfonic, or halogenated derivatives.
類似化合物との比較
Similar Compounds
1-Naphthaleneacetic acid: A closely related compound with similar structural features but different functional groups.
Indole-3-acetic acid: Another compound with a similar aromatic structure but derived from indole rather than naphthalene.
Uniqueness
[(1-Naphthylacetyl)amino]acetic acid is unique due to its specific combination of a naphthyl group and an acetylaminoacetic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(15-9-14(17)18)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHJBUIQBHUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978434 | |
| Record name | N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6277-60-7 | |
| Record name | NSC34872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(4-Ethoxyphenyl)azo]-p-cresol](/img/structure/B1619845.png)

![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-(9-oxo-9H-naphth[3,2,1-kl]acridin-2-yl)-](/img/structure/B1619847.png)

